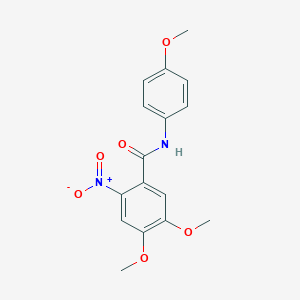![molecular formula C13H15N3O2 B5745396 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 59776-24-8](/img/structure/B5745396.png)
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione, also known as DMMPD, is a pyrimidinedione derivative that has been extensively studied for its potential applications in scientific research. DMMPD is a small molecule that has a unique structure and exhibits interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) and has been implicated in various disease processes. 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to modulate the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activities, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases. 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to have antitumor activity, which may make it useful in the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to have a variety of interesting biochemical and physiological effects, which make it a useful tool for studying various physiological processes. However, 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has limited stability, which can make it difficult to store and transport.
Zukünftige Richtungen
There are several potential future directions for research on 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione. One area of research could be the development of new synthesis methods that improve the yield and purity of 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione. Another area of research could be the investigation of the mechanism of action of 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione, which could help to identify new targets for drug development. Additionally, further research could be done to explore the potential therapeutic applications of 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione in various disease processes.
Synthesemethoden
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most common methods for synthesizing 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione is through the reaction of 3,4-dimethylaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction results in the formation of 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
6-(3,4-dimethylanilino)-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-10(6-9(8)2)14-11-7-12(17)16(3)13(18)15-11/h4-7,14H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCBYCDNGBXOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)N(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354629 |
Source


|
| Record name | STK068961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59776-24-8 |
Source


|
| Record name | STK068961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5745320.png)

![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5745345.png)
![3-[2-(2-chlorophenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5745346.png)
![methyl N-[4-(diethylamino)benzoyl]glycinate](/img/structure/B5745357.png)


![3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5745370.png)
![5-(3-hydroxyphenyl)-8,8-dimethyl-2-[(4-nitrobenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5745375.png)
![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B5745389.png)



